H-Tyr-AMC.TFA
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Overview
Description
H-Tyr-AMC.TFA, also known as L-Tyrosine 7-amido-4-methylcoumarin trifluoroacetate, is a synthetic peptide derivative. It is commonly used in biochemical research, particularly in the study of enzyme activity and protein interactions. The compound is a substrate for various proteases, making it valuable in enzymatic assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-AMC.TFA typically involves the coupling of L-tyrosine with 7-amido-4-methylcoumarin (AMC) followed by trifluoroacetate (TFA) salt formation. The process begins with the protection of the amino group of L-tyrosine using a suitable protecting group such as Fmoc (9-fluorenylmethoxycarbonyl). The protected tyrosine is then coupled with AMC using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). After the coupling reaction, the protecting group is removed, and the product is treated with TFA to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-AMC.TFA undergoes various chemical reactions, including:
Hydrolysis: The amide bond between tyrosine and AMC can be hydrolyzed by proteases, releasing AMC, which is fluorescent and can be detected spectrophotometrically.
Oxidation: The phenolic group of tyrosine can undergo oxidation reactions, forming quinones.
Substitution: The trifluoroacetate group can be replaced by other anions under suitable conditions
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or periodate.
Substitution: Nucleophiles like hydroxide ions in basic conditions
Major Products
Hydrolysis: 7-amido-4-methylcoumarin (AMC) and L-tyrosine.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used
Scientific Research Applications
H-Tyr-AMC.TFA is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding protein-protein interactions and enzyme kinetics.
Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.
Industry: Employed in quality control processes for enzyme-based products .
Mechanism of Action
The primary mechanism of action of H-Tyr-AMC.TFA involves its hydrolysis by proteases. The enzyme cleaves the amide bond between tyrosine and AMC, releasing AMC, which is fluorescent. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of proteases, and the pathway involves the catalytic mechanism of the enzyme .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-AMC: Similar to H-Tyr-AMC.TFA but without the trifluoroacetate group.
H-Tyr-pNA: L-Tyrosine 4-nitroanilide, another substrate for proteases but with a different chromogenic group.
H-Tyr-AMC.HCl: The hydrochloride salt form of H-Tyr-AMC
Uniqueness
This compound is unique due to its trifluoroacetate group, which can influence its solubility and stability. The presence of AMC allows for easy detection of enzymatic activity through fluorescence, making it a valuable tool in biochemical assays .
Properties
Molecular Formula |
C21H19F3N2O6 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H18N2O4.C2HF3O2/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12;3-2(4,5)1(6)7/h2-8,10,16,22H,9,20H2,1H3,(H,21,24);(H,6,7)/t16-;/m0./s1 |
InChI Key |
BQLMBPHHKCMKQE-NTISSMGPSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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